

# An In-depth Technical Guide to 2-(Methylthio)phenol: Discovery, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-(Methylthio)phenol

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## Abstract

This technical guide provides a comprehensive overview of **2-(Methylthio)phenol**, a versatile organosulfur compound with significant applications in the pharmaceutical and flavor industries. This document details its historical discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and spectroscopic properties in a structured format. A significant focus is placed on its role as a crucial intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR $\gamma$ ) inhibitors, a promising class of therapeutics for autoimmune diseases.

## Introduction

**2-(Methylthio)phenol**, also known as o-hydroxythioanisole, is an aromatic compound characterized by a phenol ring substituted with a methylthio group at the ortho position. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable thioether linkage, makes it a valuable building block in organic synthesis. While it has found use as a flavor and fragrance agent, its prominence has grown substantially in recent years due to its critical role in the development of novel pharmaceuticals. This guide aims to be an in-depth resource for researchers and professionals working with or interested in the applications of **2-(Methylthio)phenol**.

## Discovery and History

The precise first synthesis of **2-(Methylthio)phenol** is not definitively documented in a singular "discovery" paper. However, its preparation falls under the broader historical development of synthetic methods for aryl thioethers and thiophenols. One of the foundational methods for converting phenols to thiophenols is the Newman-Kwart rearrangement, first described in detail by Melvin S. Newman and Harold A. Karnes in 1966.<sup>[1][2]</sup> This reaction provides a general and reliable route to thiophenols from readily available phenols, and it is highly probable that **2-(Methylthio)phenol** was synthesized and characterized using this methodology or similar early techniques for creating aryl thioethers. The work of Theodor Zincke on the cleavage of disulfides in the early 20th century also laid the groundwork for the synthesis of various organosulfur compounds.<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-(Methylthio)phenol** is essential for its application in research and development.

## Physical and Chemical Properties

The key physical and chemical properties of **2-(Methylthio)phenol** are summarized in the table below for easy reference and comparison.

Property	Value	Unit	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> OS	[4]	
Molecular Weight	140.20	g/mol	[4]
Appearance	Colorless to pale yellow liquid	[5]	
Boiling Point	218-219	°C at 760 mmHg	[6]
105	°C at 22 mmHg	[6]	
Melting Point	Not Available		
Density	1.168 - 1.173	g/cm <sup>3</sup> at 25 °C	[6]
Refractive Index	1.575 - 1.584	at 20 °C	[6]
Flash Point	107.78	°C	[6]
Water Solubility	4978	mg/L at 25 °C (estimated)	[6]
logP (Octanol/Water Partition Coefficient)	2.002	(estimated)	[6]

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2-(Methylthio)phenol**.

Spectroscopy	Data	Source
$^1\text{H}$ NMR	Awaiting definitive experimental data with peak assignments.	
$^{13}\text{C}$ NMR	Awaiting definitive experimental data with peak assignments.	
Infrared (IR)	The IR spectrum of phenol shows a characteristic broad O-H stretch from 3200-3600 $\text{cm}^{-1}$ , aromatic C-H stretches from 3000-3100 $\text{cm}^{-1}$ , C=C aromatic ring stretches from 1500-1600 $\text{cm}^{-1}$ , and a C-O stretch around 1220 $\text{cm}^{-1}$ . <sup>[7]</sup> The spectrum of 2-(Methylthio)phenol would exhibit these peaks with additional features corresponding to the C-S and S-CH <sub>3</sub> bonds.	<sup>[7]</sup>
Mass Spectrometry (MS)	The NIST WebBook provides mass spectrum data for 2-(Methylthio)phenol and its TMS derivative. <sup>[4][8]</sup>	<sup>[4][8]</sup>

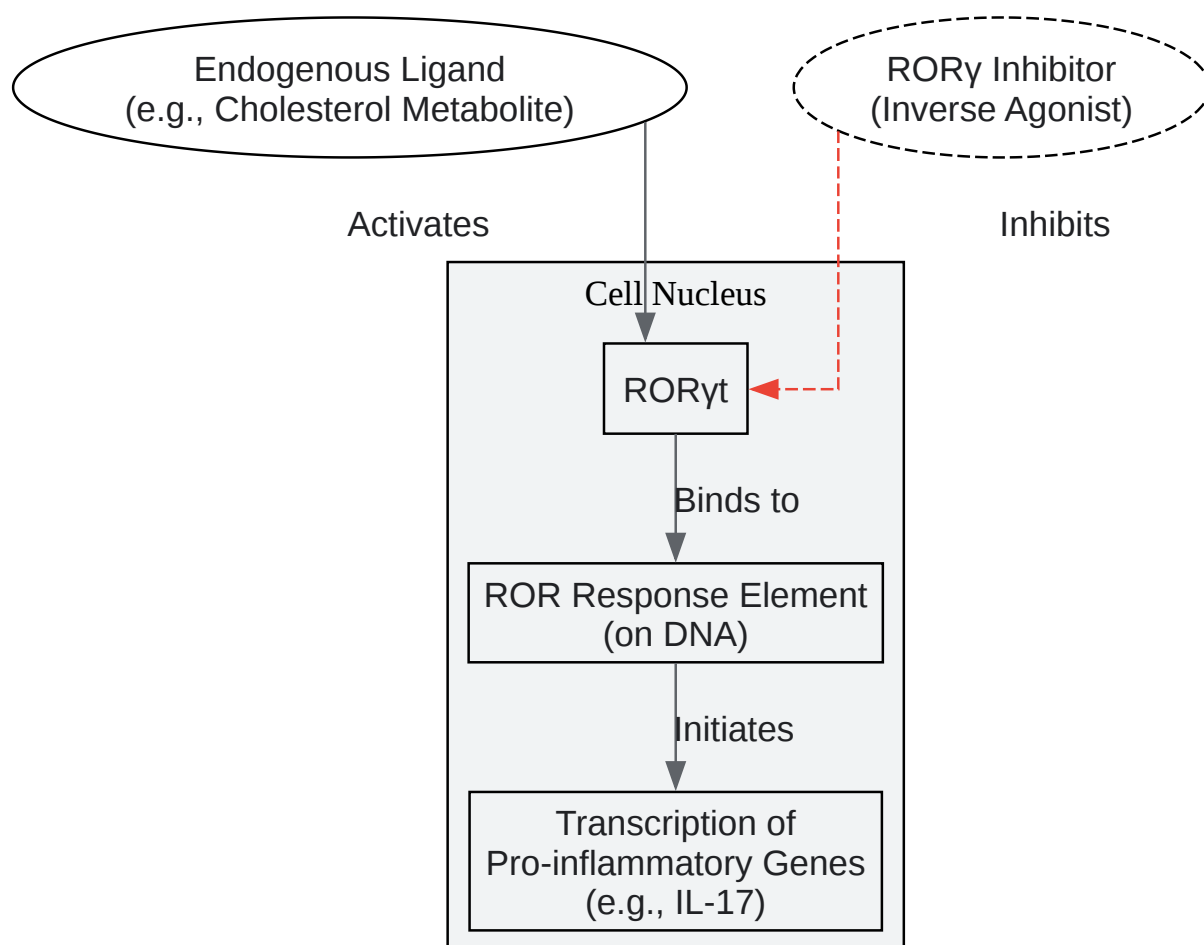
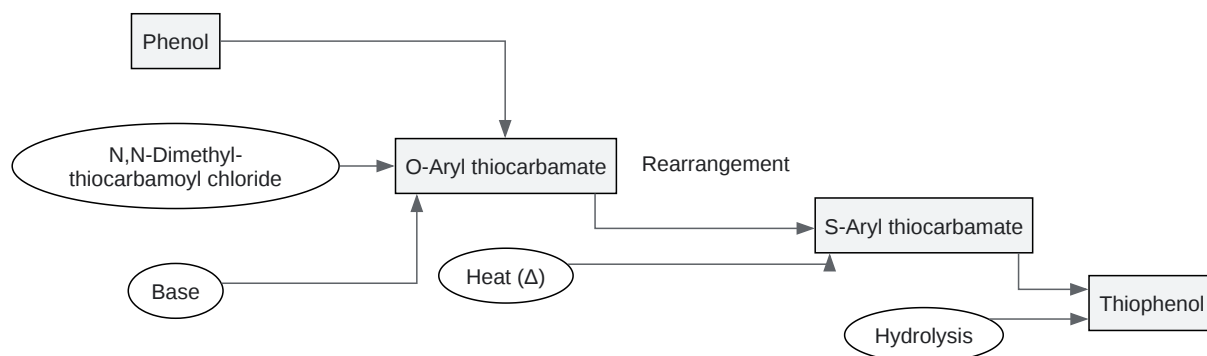
## Synthesis of 2-(Methylthio)phenol

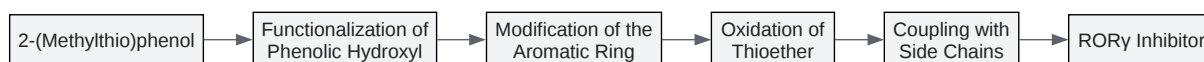
Several synthetic routes to **2-(Methylthio)phenol** have been developed. The most prominent and versatile method is the Newman-Kwart rearrangement.

### The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate.<sup>[1]</sup> Subsequent hydrolysis of the S-aryl

thiocarbamate yields the corresponding thiophenol. This method is a cornerstone for the synthesis of thiophenols from phenols.[\[1\]](#)[\[2\]](#)





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